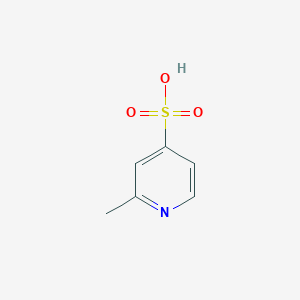

2-methylpyridine-4-sulfonic Acid

描述

Contextualization within Pyridinesulfonic Acids Research

Pyridinesulfonic acids are a class of compounds that have garnered interest in various chemical fields. The sulfonic acid group, being strongly acidic, imparts unique solubility and reactivity properties to the parent pyridine (B92270) ring. Research into isomers like 2-pyridinesulfonic acid (CAS 15103-48-7) and 3-pyridinesulfonic acid (CAS 636-73-7) shows their application as chemical intermediates and ligands. nih.govsigmaaldrich.com For instance, 3-pyridinesulfonic acid is described as a white or yellow crystalline powder with a melting point above 300 °C. sigmaaldrich.comnih.gov The position of the sulfonic acid group on the pyridine ring significantly influences the compound's chemical behavior and potential applications. 2-Pyridinesulfonic acid is noted as a known environmental transformation product of the agrochemical pyroxsulam. nih.gov The study of these simpler pyridinesulfonic acids provides a foundational understanding for predicting the properties and potential reactivity of more complex derivatives like 2-methylpyridine-4-sulfonic acid.

Significance of Methylpyridine Derivatives in Contemporary Chemical Science

Methylpyridine derivatives, commonly known as picolines, are cornerstone chemicals with widespread applications. researchgate.netchempanda.com The three isomers—2-methylpyridine (B31789), 3-methylpyridine, and 4-methylpyridine (B42270)—are typically isolated from coal tar or synthesized industrially. wikipedia.orgwikipedia.org They serve as crucial precursors in the manufacturing of pharmaceuticals, agrochemicals, and polymers. wikipedia.orgchemicalbook.com

For example, 2-methylpyridine (2-picoline) is a key starting material for the synthesis of 2-vinylpyridine, a monomer used in adhesives for textile tire cords. wikipedia.orgpatsnap.com It is also a precursor for the agricultural chemical nitrapyrin, which helps prevent fertilizer loss, and for various pharmaceuticals. wikipedia.orgchemicalbook.com 3-Methylpyridine is essential for producing niacin (Vitamin B3) and the insecticide chlorpyrifos. wikipedia.org 4-Methylpyridine is a building block for the antituberculosis drug isoniazid. wikipedia.org The reactivity of the methyl group is central to many of these transformations, often involving oxidation or condensation reactions. wikipedia.orgpatsnap.com The established importance of methylpyridines in diverse chemical industries underscores the potential value of their functionalized derivatives, such as this compound, as intermediates for creating novel compounds with specialized properties.

Structure

3D Structure

属性

IUPAC Name |

2-methylpyridine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKNSNOLDXDAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376511 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-46-0 | |

| Record name | 2-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Spectroscopic Characterization of 2 Methylpyridine 4 Sulfonic Acid

Advanced Vibrational Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For 2-methylpyridine-4-sulfonic acid, one would anticipate characteristic bands for the sulfonic acid group (-SO₃H), including S=O and S-O stretching vibrations, as well as O-H stretching. Additionally, vibrations associated with the pyridine (B92270) ring, such as C-H, C=C, and C=N stretching and bending modes, and the methyl group (C-H stretching and bending) would be expected. While spectra for related compounds like pyridine-3-sulfonic acid exist, showing bands for S=O stretching, a dedicated experimental FT-IR spectrum for this compound with assigned frequencies is not currently available. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be valuable for characterizing the symmetric vibrations of the pyridine ring and the S=O bonds of the sulfonic acid group. Similar to FT-IR, while studies on related molecules like pyridine-3-sulfonic acid have been conducted, specific FT-Raman data for this compound is not documented in available resources. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons of the methyl group and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the pyridine ring. While ¹H NMR spectra for 2-methylpyridine (B31789) and other pyridine derivatives are well-documented, a specific, experimentally verified ¹H NMR spectrum with assigned chemical shifts for this compound is not available. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be particularly informative for confirming the position of the methyl and sulfonic acid substituents. As with other spectroscopic data, while ¹³C NMR data for related compounds is available, specific experimental data for this compound is absent from the public record.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic structure of a molecule, particularly the conjugated π-systems. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the pyridine ring constitutes a chromophore. The position and intensity of absorption bands would be influenced by the methyl and sulfonic acid substituents. This technique could help in understanding the electronic transitions within the molecule. However, specific experimental UV-Vis absorption data for this compound, detailing absorption maxima and electronic transitions, is not currently available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the characteristic π → π* and n → π* transitions of the pyridine ring are expected to be the dominant features in the UV spectrum.

The position and intensity of these absorption bands are influenced by the nature of the solvent and the substituents on the aromatic ring. The sulfonic acid group (-SO₃H) and the methyl group (-CH₃) attached to the pyridine ring will modulate the electronic distribution and, consequently, the energy of these transitions.

Expected UV-Vis Spectral Characteristics:

A hypothetical UV-Vis spectrum of this compound would likely exhibit absorption maxima (λmax) in the regions typical for substituted pyridines. The acidic nature of the sulfonic acid group and its potential for ionization in different solvents would also play a crucial role in the observed spectrum. For instance, in a polar protic solvent, the compound may exist in its ionized form, which could lead to shifts in the absorption bands compared to a non-polar solvent.

A representative, though hypothetical, data table for the UV-Vis spectral data of this compound is presented below to illustrate the type of information that would be sought in an experimental setting.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |

| Water | ~220-230 | Value | ~260-270 | Value |

| Ethanol | ~225-235 | Value | ~265-275 | Value |

| Dichloromethane | ~230-240 | Value | ~270-280 | Value |

| Note: The values in this table are estimations based on the analysis of similar compounds and are not experimental data. |

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₆H₇NO₃S), the molecular weight is approximately 173.19 g/mol . matrix-fine-chemicals.com

Molecular Formula Verification:

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition (C₆H₇NO₃S).

Fragmentation Analysis:

In the mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are detected, and their mass-to-charge ratios (m/z) are plotted to generate a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the sulfonic acid group and cleavages within the pyridine ring. Common fragmentation patterns for aromatic sulfonic acids include the loss of SO₃ (80 Da) and SO₂ (64 Da).

A hypothetical table of the major fragments expected in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 93 | [M - SO₃]⁺ |

| 109 | [M - SO₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridine ring fragment) |

| 92 | [M - HSO₃]⁺ |

| Note: This table represents a theoretical fragmentation pattern and is not based on experimental data. |

The analysis of these fragments would provide strong evidence for the presence of both the methyl-substituted pyridine ring and the sulfonic acid group, thereby confirming the structure of this compound.

Computational Chemistry Investigations of 2 Methylpyridine 4 Sulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used here to determine the most stable three-dimensional arrangement (optimized geometry) and the electronic properties of 2-methylpyridine-4-sulfonic acid. electrochemsci.orgresearchgate.net By approximating the complex many-electron problem, DFT provides a robust framework for analyzing the molecule's inherent characteristics. electrochemsci.org Calculations at the B3LYP/6-311G(d,p) level, for instance, can yield highly reliable geometric and electronic data. electrochemsci.org The optimized structure reveals a nearly planar pyridine (B92270) ring, a feature common to related pyridine derivatives. electrochemsci.org

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methyl group, while the LUMO would be concentrated on the electron-withdrawing sulfonic acid group and the pyridine ring itself. This distribution facilitates intramolecular charge transfer. The calculated energy gap provides insight into the molecule's reactivity profile.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.85 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 5.75 |

Note: The values presented are representative and based on typical DFT calculations for structurally similar aromatic sulfonic acids. Actual values may vary based on the specific computational method and basis set used.

The Molecular Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. The ESP is mapped onto the total electron density surface, with colors indicating different potential values.

For this compound, the ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the sulfonic acid's hydroxyl group and the hydrogen atoms of the methyl group and pyridine ring. These regions are susceptible to nucleophilic attack.

This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive centers.

Mulliken population analysis is a method used to assign partial charges to individual atoms within a molecule, offering a quantitative picture of electron distribution. wikipedia.orgchemrxiv.org This analysis helps to understand the electrostatic nature of the molecule and the polarity of its bonds. researchgate.net It should be noted that Mulliken charges are known to be sensitive to the choice of basis set in the calculation. wikipedia.orgnih.gov

In this compound, the analysis would likely reveal:

A significant negative charge on the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group due to their high electronegativity. researchgate.netresearchgate.net

A high positive charge on the sulfur atom, as it is bonded to three highly electronegative oxygen atoms.

Slightly positive charges on the carbon atoms of the pyridine ring and the methyl group, with variations depending on their position relative to the electron-withdrawing and donating groups.

| Atom | Mulliken Charge (e) |

|---|---|

| N (Pyridine) | -0.55 |

| S (Sulfonic Acid) | +1.30 |

| O (Sulfonyl) | -0.70 |

| O (Hydroxyl) | -0.65 |

| H (Hydroxyl) | +0.45 |

| C (Methyl) | -0.20 |

Note: These charge values are illustrative, derived from general principles and data for similar functional groups. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its stability and reactivity than the energy gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

| Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.875 |

| Electronic Chemical Potential (μ) | -4.975 |

| Electrophilicity Index (ω) | 4.305 |

Note: These values are derived from the representative HOMO/LUMO energies listed previously.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing critical insights into its conformational flexibility and its interactions with its environment. nih.govresearchgate.net For this compound, an MD simulation, typically in an aqueous solution, would illuminate several key aspects. researchgate.net

The simulation would track the interactions between the polar sulfonic acid group and surrounding water molecules, detailing the formation and dynamics of hydrogen bonds. The hydrophilic nature of the -SO₃H group would lead to a structured solvation shell of water molecules. Furthermore, MD simulations can explore the rotational freedom of the sulfonic acid group relative to the pyridine ring and the flexibility of the methyl group, mapping out the accessible conformational landscape and the relative stability of different rotational isomers (rotamers). researchgate.net

Potential Energy Surface (PES) Scans for Conformational Isomers

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, is systematically varied. q-chem.comjoaquinbarroso.com This method is ideal for identifying stable conformers and the energy barriers that separate them. uni-muenchen.deresearchgate.net

For this compound, a relaxed PES scan focusing on the dihedral angle defined by the C-C-S-O atoms would be particularly informative. researchgate.net This scan would map the energy changes associated with the rotation of the sulfonic acid group around its bond to the pyridine ring. The resulting energy profile would likely show distinct minima corresponding to stable, staggered conformations and energy maxima representing the transition states between them. researchgate.net Such a scan could reveal, for example, a rotational barrier of several kJ/mol, indicating that while rotation is possible, certain orientations are significantly more stable than others. uni-muenchen.de

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

For this compound, a comprehensive Hirshfeld surface analysis would provide critical insights into the nature and relative importance of the various non-covalent interactions that stabilize its solid-state structure. These interactions include hydrogen bonds, as well as other close contacts involving hydrogen, oxygen, nitrogen, sulfur, and carbon atoms. The analysis typically involves generating a dnorm surface, 2D fingerprint plots, and a breakdown of the percentage contributions of different intermolecular contacts.

Detailed Research Findings

A specific Hirshfeld surface analysis for this compound has not been identified in the reviewed scientific literature. However, based on analyses of closely related pyridine and sulfonic acid derivatives, a hypothetical analysis can be constructed to illustrate the expected findings. mdpi.comnih.govmdpi.com

In a crystalline state, the zwitterionic nature of this compound, with a protonated pyridinium (B92312) ring and a deprotonated sulfonate group, would be expected to lead to strong intermolecular hydrogen bonds. The Hirshfeld surface, particularly when mapped with the normalized contact distance (dnorm), would likely reveal distinct red regions, indicating close contacts with distances shorter than the van der Waals radii. nih.gov These regions would correspond to the strong N-H···O and C-H···O hydrogen bonds between the pyridinium cation and the sulfonate anion of neighboring molecules.

The 2D fingerprint plots, which summarize the distribution of (di, de) pairs (distances to the nearest atom inside and outside the surface, respectively), would provide a quantitative breakdown of the intermolecular interactions. It is anticipated that O···H/H···O contacts, characteristic of hydrogen bonding, would constitute the most significant portion of the Hirshfeld surface. mdpi.com Following this, H···H contacts, representing van der Waals forces, would also be expected to make a substantial contribution. Other significant interactions would likely include C···H/H···C, N···H/H···N, and S···O/O···S contacts.

Data Tables

The following table provides a hypothetical, yet representative, breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds. mdpi.comnih.gov

| Intermolecular Contact | Contribution (%) |

| O···H/H···O | 45.5 |

| H···H | 25.0 |

| C···H/H···C | 12.5 |

| N···H/H···N | 8.0 |

| S···O/O···S | 5.0 |

| C···C | 2.0 |

| Other | 2.0 |

This quantitative data, derived from the 2D fingerprint plots, would underscore the dominant role of hydrogen bonding in the crystal packing of this compound, a common feature in crystalline pyridinium sulfonates. rsc.org The shape index and curvedness maps would further elucidate the three-dimensional topology of the intermolecular interactions, highlighting features such as potential π-π stacking interactions between the pyridine rings, which would appear as adjacent red and blue triangles on the shape index surface. nih.gov

Crystallography and Supramolecular Architecture of 2 Methylpyridine 4 Sulfonic Acid and Its Salts

Single-Crystal X-ray Diffraction Analysis of Salts and Derivatives

For instance, the SCXRD analysis of salts formed between pyridine (B92270) derivatives and sulfonic acids typically reveals the protonation of the pyridine nitrogen atom and the deprotonation of the sulfonic acid group, leading to the formation of a pyridinium (B92312) cation and a sulfonate anion. researchgate.net The resulting crystal structure is then stabilized by a network of non-covalent interactions.

The crystallographic data for such salts are typically reported with key parameters that define the crystal lattice. These include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). As an illustrative example, the crystallographic data for a related compound, 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, is presented in the table below. rsc.org This data showcases the type of information obtained from a single-crystal XRD study.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H9N2+·C7H7O3S− |

| Formula Weight | 296.37 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.345(2) |

| b (Å) | 11.678(2) |

| c (Å) | 20.123(4) |

| β (°) | 105.98(1) |

| Volume (Å3) | 2789.0(9) |

| Z | 8 |

Investigation of Aromatic Stacking Interactions (e.g., π–π Stacking)

Aromatic stacking interactions, particularly π–π stacking, are another significant non-covalent force that influences the crystal packing of 2-methylpyridine-4-sulfonic acid and its salts. These interactions occur between the electron-rich π-systems of the pyridine rings. In the case of pyridinium salts, the positively charged nature of the ring can lead to π⁺–π⁺ stacking interactions, which, despite the electrostatic repulsion, can be stabilizing in a dielectric solvent environment. nih.gov

The geometry of these π–π stacking interactions can vary, with common arrangements being parallel-displaced and T-shaped. The strength of these interactions is influenced by the presence and nature of substituents on the pyridine ring. Electron-donating groups, such as the methyl group in 2-methylpyridine (B31789), can enhance π–π stacking interactions. nih.gov These interactions often lead to the formation of columnar or layered structures within the crystal lattice. rsc.org For example, in the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, π–π stacking interactions with centroid-centroid distances ranging from 3.497 Å to 3.771 Å are observed, connecting adjacent hydrogen-bonded chains. rsc.org

Formation of Supramolecular Assemblies and Frameworks

The combination of strong hydrogen bonding and π–π stacking interactions drives the self-assembly of this compound and its salts into well-defined supramolecular architectures. The sulfonate-pyridinium synthon often acts as a primary structure-directing group, leading to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. acs.orgacs.org These lower-dimensional structures can then be further organized into three-dimensional (3D) frameworks through weaker interactions, such as C—H⋯O hydrogen bonds and van der Waals forces.

The resulting supramolecular assemblies can exhibit a variety of topologies, including layered ionic solids, pseudo-honeycomb frameworks, and interpenetrated networks. acs.org The specific architecture adopted is influenced by factors such as the stoichiometry of the salt, the presence of solvent molecules, and the steric and electronic properties of the constituent ions. The ability to form such diverse and predictable supramolecular structures makes pyridinium sulfonates attractive targets for crystal engineering. researchgate.net

Studies on Polymorphism and Crystal Engineering Strategies

Crystal engineering provides a rational approach to control the solid-state structure of materials by understanding and utilizing intermolecular interactions. hhu.de In the context of this compound, crystal engineering strategies would focus on the predictable nature of the sulfonate-pyridinium supramolecular synthon. By systematically varying the counter-ion or introducing co-formers, it is possible to modulate the supramolecular architecture and potentially isolate different polymorphs or design crystals with desired properties. The use of robust and predictable synthons is a cornerstone of modern crystal engineering, enabling the design of functional materials with tailored solid-state structures.

Coordination Chemistry of 2 Methylpyridine 4 Sulfonic Acid As a Ligand

Metal Complexation Studies with Transition Metal Ions

The interaction of 2-methylpyridine-4-sulfonic acid with transition metal ions is a focal point of research, driven by the potential to create novel materials with interesting magnetic, catalytic, and structural properties. The pyridine (B92270) nitrogen atom acts as a soft donor site, favoring coordination to later transition metals, while the sulfonate group's oxygen atoms are hard donors, showing a preference for early transition metals or lanthanides. uol.dersc.org This dual-donor capability allows for the formation of a wide array of coordination compounds.

The synthesis of metal complexes with 2-methylpyridine-4-sulfonate typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and composition.

Synthesis: The general synthetic route involves the direct reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate (B1210297) salts of transition metals like copper(II), cobalt(II), nickel(II), and zinc(II)) with this compound in a solvent such as water, ethanol, or a mixture thereof. The reaction conditions, including temperature, pH, and stoichiometry, are crucial in directing the formation of the desired product. In some cases, the use of a base is necessary to deprotonate the sulfonic acid group, facilitating its coordination to the metal center.

Structural Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination modes of the ligand. A shift in the characteristic vibrational frequencies of the pyridine ring and the S=O and S-O bonds of the sulfonate group upon complexation provides evidence of metal-ligand bond formation. For example, a shift in the C=N stretching frequency of the pyridine ring can indicate coordination through the nitrogen atom. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex, which are related to the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions can be observed, offering information about the geometry of the complex. researchgate.net

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the empirical and molecular formula of the synthesized complexes, respectively, ensuring the correct stoichiometry of the metal and ligand. researchgate.net

A hypothetical data table for a series of synthesized complexes is presented below, illustrating the type of data obtained from characterization.

| Complex | Metal Ion | Ligand Ratio (M:L) | Coordination Geometry | Key IR Bands (cm⁻¹) (Δν) |

| [Cu(2-mp-4-s)₂(H₂O)₂] | Cu(II) | 1:2 | Octahedral | ν(C=N): +15, ν(SO₃): -20 |

| [Co(2-mp-4-s)₂(H₂O)₂] | Co(II) | 1:2 | Octahedral | ν(C=N): +12, ν(SO₃): -18 |

| [Ni(2-mp-4-s)₂(H₂O)₂] | Ni(II) | 1:2 | Octahedral | ν(C=N): +14, ν(SO₃): -22 |

| [Zn(2-mp-4-s)₂(H₂O)₂] | Zn(II) | 1:2 | Octahedral | ν(C=N): +10, ν(SO₃): -15 |

| Fictional Data for Illustrative Purposes |

The 2-methylpyridine-4-sulfonate ligand can adopt several binding modes, leading to a variety of coordination geometries in its metal complexes. The specific mode of interaction is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species.

Binding Modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen atom or one of the oxygen atoms of the sulfonate group. Coordination via the pyridine nitrogen is common for transition metals. wikipedia.org

Bidentate Chelating Coordination: It is conceivable for the ligand to form a chelate ring by coordinating through both the pyridine nitrogen and an oxygen atom from the sulfonate group. However, the formation of a five-membered chelate ring in this case might be sterically strained.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. This can occur in several ways:

The pyridine nitrogen coordinates to one metal ion, while the sulfonate group coordinates to another.

The sulfonate group itself can bridge two metal ions, with two of its oxygen atoms coordinating to different metal centers. This bridging capability is crucial for the formation of coordination polymers and metal-organic frameworks. rsc.org

Coordination Geometries: The coordination number and geometry around the central metal ion are determined by the number of coordinated ligands and their spatial arrangement. Common geometries observed in transition metal complexes with pyridine-based ligands include:

Octahedral: A coordination number of six is common, often achieved by the coordination of two 2-methylpyridine-4-sulfonate ligands and two water molecules, or by the bridging nature of the ligand in a polymeric structure. wikipedia.org

Tetrahedral: A coordination number of four can lead to a tetrahedral geometry, particularly with ions like Zn(II) or Co(II) under certain conditions. wikipedia.orgresearchgate.net

Square Planar: For d⁸ metal ions such as Pd(II) or Pt(II), a square planar geometry is often favored. wikipedia.org

Distorted Geometries: Due to the steric hindrance from the methyl group and the electronic effects of the sulfonate group, distorted versions of these ideal geometries are frequently observed. cmu.edu

The interplay between the ligand's binding modes and the preferred coordination number of the metal ion gives rise to a diverse structural landscape for metal-2-methylpyridine-4-sulfonate complexes.

Development of Metal-Organic Frameworks (MOFs) Utilizing Pyridinesulfonate Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Pyridinesulfonate ligands, such as this compound, are attractive candidates for use as linkers in MOF synthesis due to their bifunctional nature, which allows for the connection of different types of metal centers and the construction of robust frameworks. uol.dersc.org

The pyridine nitrogen can coordinate to a metal node, while the sulfonate group can bind to another, leading to the formation of extended one-, two-, or three-dimensional networks. uol.dersc.org The rigidity of the pyridine ring and the potential for hydrogen bonding involving the sulfonate group can help to direct the assembly of the framework and stabilize the resulting structure. The methyl group on the pyridine ring can influence the porosity and topology of the MOF by introducing steric bulk and modifying the local environment within the pores.

The advantages of using sulfonic acids over the more commonly used carboxylic acids as linkers include their higher thermal stability and greater acidity. uol.de These properties can lead to MOFs with enhanced robustness and potentially different catalytic or sorption properties. The development of MOFs based on 2-methylpyridine-4-sulfonate linkers is an active area of research, with the potential to create new materials for applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.org

Investigation of Quaternization Reactions in Complex Formation

Quaternization of the pyridine nitrogen atom is a potential side reaction that can occur during the synthesis of metal complexes, particularly under certain conditions or with specific reagents. This reaction involves the alkylation or protonation of the pyridine nitrogen, leading to the formation of a pyridinium (B92312) cation.

In the context of complex formation with this compound, quaternization could be intentionally induced or occur as an unintended side reaction. For instance, in acidic solutions, the pyridine nitrogen can be protonated, which would prevent its coordination to a metal ion.

Alternatively, if alkylating agents are present, the pyridine nitrogen can be quaternized. This process would alter the electronic and steric properties of the ligand, likely preventing its coordination through the nitrogen atom and promoting coordination solely through the sulfonate group. The formation of a quaternary salt of the ligand could also lead to the incorporation of the pyridinium cation as a counter-ion in an anionic metal-sulfonate complex. Studies on the quaternization of other pyridine derivatives have shown that the reaction is influenced by steric hindrance, with 2-substituted pyridines showing lower reactivity compared to their 3- or 4-substituted counterparts. mdpi.com The presence of an immobilized transition metal ion can also influence the quaternization of pyridine functional groups in a polymer chain. chalcogen.ro

Understanding and controlling quaternization reactions is therefore important in the synthesis of metal-2-methylpyridine-4-sulfonate complexes to ensure the desired coordination mode and final structure are achieved.

Chemical Reactivity and Mechanistic Pathways Involving 2 Methylpyridine 4 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Ring

The reactivity of the pyridine (B92270) ring in 2-methylpyridine-4-sulfonic acid is significantly influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient compared to benzene, which affects its susceptibility to electrophilic and nucleophilic attack. wikipedia.orggcwgandhinagar.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgwikipedia.org Any electrophilic attack that does occur is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized carbocation intermediate with a positive charge on the electronegative nitrogen atom. study.comyoutube.com

In the case of this compound, the ring is further deactivated by the strongly electron-withdrawing sulfonic acid group (-SO₃H) at the 4-position. wikipedia.org Conversely, the methyl group (-CH₃) at the 2-position is an activating group that directs electrophiles to the ortho and para positions relative to itself (i.e., the 3- and 6-positions). The interplay of these opposing effects dictates the regioselectivity of any potential electrophilic substitution.

Direct nitration and sulfonation of pyridine itself are notoriously difficult, requiring harsh reaction conditions. wikipedia.orgabertay.ac.uk For instance, the sulfonation of pyridine requires fuming sulfuric acid and a mercuric sulfate (B86663) catalyst at high temperatures to yield pyridine-3-sulfonic acid. abertay.ac.uk Given the presence of an existing sulfonic acid group and the deactivating effect of the protonated nitrogen under acidic conditions, further electrophilic substitution on this compound is expected to be extremely challenging. wikipedia.org An alternative approach to functionalize the pyridine ring involves the initial oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for electrophilic substitution, particularly at the 4-position. wikipedia.orgchemicalbook.com

Interactive Data Table: Expected Regioselectivity of Electrophilic Substitution on Substituted Pyridines

| Substituent Pattern | Directing Effect of Substituents | Predicted Position of Electrophilic Attack |

| Pyridine | Nitrogen deactivates, directs to C3 | C3 |

| 2-Methylpyridine (B31789) | Methyl group activates and directs to C3 and C5 | C3, C5 |

| Pyridine-4-sulfonic acid | Sulfonic acid group deactivates, directs to C3 and C5 | C3, C5 (reaction is highly disfavored) |

| This compound | Methyl group activates (directs to C3, C5), Sulfonic acid group deactivates (directs to C3, C5) | C3, C5 (reaction is highly disfavored) |

Nucleophilic Aromatic Substitution:

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. wikipedia.orgstackexchange.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In this compound, the sulfonic acid group at the 4-position can act as a good leaving group, facilitating nucleophilic substitution at this position. wikipedia.org The presence of the methyl group at the 2-position has a minor electronic effect on the 4-position but can sterically hinder the approach of nucleophiles to the adjacent nitrogen and the 2-position. Nucleophilic attack is therefore highly favored at the 4-position, leading to the displacement of the sulfonic acid group. While nucleophilic substitution can also occur at the 2-position, the presence of a good leaving group at the 4-position makes the latter the more probable site of reaction.

A well-known example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring at the 2-position using sodium amide. wikipedia.orgabertay.ac.uk For 2-methylpyridine, this reaction would occur at the 6-position. abertay.ac.uk However, for this compound, direct displacement of the sulfonate group by a nucleophile is a more likely pathway.

Oxidation and Reduction Pathways of the Sulfonic Acid Group and Pyridine Moiety

Oxidation:

The methyl group of 2-methylpyridine is susceptible to oxidation to form the corresponding carboxylic acid, 2-pyridinecarboxylic acid (picolinic acid). wikipedia.org This transformation can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid. wikipedia.orggoogle.com The oxidation proceeds via intermediate species such as 2-pyridinecarbaldehyde. researchgate.net The reaction conditions can be controlled to favor the formation of the carboxylic acid. For example, the oxidation of 2-picoline with manganese dioxide in the presence of sulfuric acid has been reported to produce picolinic acid. google.com

The pyridine ring itself is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or peroxy acids. wikipedia.orgchemicalbook.com The formation of this compound N-oxide would alter the reactivity of the molecule, particularly in electrophilic substitution reactions.

The sulfonic acid group is generally stable to oxidation. However, under extreme conditions, oxidative degradation of the entire molecule can occur. There are also reports of the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, a reaction that is thought to be mediated by the water radical cation. acs.org

Reduction:

The pyridine ring of this compound can be reduced to the corresponding piperidine derivative. This is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under hydrogen pressure. chemicalbook.com For example, the reduction of pyridine-3-sulfonic acid N-oxide to pyridine-3-sulfonic acid can be achieved by hydrogenation in the presence of Raney nickel. google.com

The sulfonic acid group can be reduced, although this is generally a difficult transformation. One method involves the use of a triphenylphosphine-iodine system to reduce arenesulfonic acids to the corresponding thiols. oup.com This reaction is thought to proceed via the formation of a sulfonyl iodide intermediate. oup.com

Interactive Data Table: Summary of Oxidation and Reduction Reactions

| Moiety | Reaction | Reagents | Product |

| Methyl group | Oxidation | KMnO₄, HNO₃, MnO₂/H₂SO₄ | 2-Pyridinecarboxylic acid-4-sulfonic acid |

| Pyridine Nitrogen | Oxidation | H₂O₂, Peroxy acids | This compound N-oxide |

| Pyridine Ring | Reduction | H₂/Raney Ni, H₂/Pd | 2-Methylpiperidine-4-sulfonic acid |

| Sulfonic Acid Group | Reduction | Ph₃P/I₂ | 2-Methylpyridine-4-thiol |

Kinetics and Thermodynamic Considerations of Key Reactions

Kinetics:

In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form the carbocation intermediate. study.com The presence of the deactivating sulfonic acid group and the protonated nitrogen in acidic media will significantly increase the activation energy for this step, making the reaction kinetically unfavorable.

The rates of hydrolysis of substituted benzenesulfonyl chlorides catalyzed by substituted pyridines have been studied, and the data correlated using Hammett and Brønsted equations. rsc.org These studies show that electron-withdrawing substituents on the sulfonyl chloride increase the rate of reaction, while electron-donating substituents on the pyridine also increase the rate. rsc.org

Thermodynamics:

The thermodynamic stability of the intermediates and products determines the feasibility of a reaction. In nucleophilic aromatic substitution, the stability of the Meisenheimer complex is crucial. stackexchange.com For attack at the 4-position of the pyridine ring, the negative charge of the intermediate is stabilized by delocalization onto the nitrogen atom, making the intermediate thermodynamically more stable compared to attack at the 3-position. stackexchange.com

For electrophilic substitution, the stability of the carbocation intermediate is key. Attack at the 3-position avoids placing a positive charge on the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at the 2- or 4-positions. study.com

The hydrolysis of sulfonate esters is generally a thermodynamically favorable process. Computational studies on the hydrolysis of aryl benzenesulfonates suggest a concerted reaction mechanism involving a single transition state is a better interpretation of the data than a stepwise mechanism with a stable intermediate. acs.org

Mechanistic Investigations of Radical Reactions

The pyridine ring can participate in radical reactions, typically through a homolytic aromatic substitution (SHAr) mechanism. nih.gov One of the most well-known radical reactions involving pyridines is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgnih.gov This reaction is highly effective for the alkylation of pyridines.

For this compound, a Minisci-type reaction would likely lead to the addition of an alkyl radical at the positions most activated towards radical attack. The protonated pyridine ring is electron-deficient, making it susceptible to attack by nucleophilic radicals. The reaction generally shows a preference for the 2- and 4-positions. However, since the 4-position is blocked, radical attack would be expected at the 2- or 6-position.

The mechanism of radical alkylation of pyridines often involves the following steps:

Initiation: Generation of the alkyl radical from a suitable precursor, often using an initiator like a peroxide or through a redox process.

Propagation: The alkyl radical adds to the protonated pyridine ring to form a radical cation intermediate. This intermediate is then oxidized to a pyridinium (B92312) salt, which subsequently deprotonates to give the final product.

Recent studies have explored the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from various sources. nih.gov These reactions proceed under neutral conditions and demonstrate the high reactivity of pyridinium species towards radicals. The proposed mechanism involves the addition of the radical to the N-methoxypyridinium to form a radical cation intermediate, which then leads to the final product. nih.gov

Pyridine can also form a radical anion upon reduction with an alkali metal. rsc.org These radical anions can then undergo further reactions, such as dimerization. For this compound, the formation of a radical anion could potentially lead to the cleavage of the carbon-sulfur bond or other subsequent reactions.

Interactive Data Table: Key Steps in Radical Substitution on Pyridine

| Step | Description |

| Radical Generation | Formation of a nucleophilic radical (e.g., alkyl radical) from a precursor. |

| Radical Addition | The radical attacks the electron-deficient protonated pyridine ring, typically at the 2- or 4-position, to form a radical cation intermediate. |

| Oxidation | The radical cation is oxidized to a pyridinium cation. |

| Deprotonation | The pyridinium cation loses a proton to regenerate the aromaticity and yield the substituted pyridine. |

Advanced Applications in Chemical Science and Engineering

Catalytic Applications of 2-Methylpyridine-4-sulfonic Acid and Its Derivatives

The presence of both a Brønsted acid site (-SO₃H) and a Lewis basic site (pyridine nitrogen) within the same molecule earmarks this compound and its derivatives as versatile candidates for various catalytic processes.

In recent years, the development of solid acid catalysts has gained significant traction as a sustainable alternative to liquid mineral acids in numerous industrial chemical reactions. mdpi.com Sulfonic acid-functionalized materials are at the forefront of this research, demonstrating high efficiency in reactions such as esterification, alkylation, and hydrolysis. mdpi.com

This compound can be employed in both homogeneous and heterogeneous catalytic systems. In a homogeneous phase, it can function as a soluble acid catalyst. However, its true potential is often realized in heterogeneous systems. When immobilized on a solid support (e.g., silica, zirconia, or polymers), it becomes a solid acid catalyst. mdpi.com This approach combines the high reactivity of the sulfonic acid group with the practical advantages of a heterogeneous catalyst, such as easy separation from the reaction mixture and potential for recycling. mdpi.com The pyridine (B92270) moiety can influence the catalyst's performance by modifying its solubility in different reaction media and by potentially participating in the catalytic cycle through its basic nitrogen atom or by coordinating to metal centers in more complex catalytic systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. This compound is a prime candidate for a bifunctional organocatalyst. The sulfonic acid group serves as a strong Brønsted acid site, capable of activating substrates by protonation. Simultaneously, the pyridine nitrogen atom can act as a Lewis base or a hydrogen bond acceptor.

This dual functionality can be harnessed in reactions where both an acidic and a basic site are required to activate different components of the reaction. For instance, in a condensation reaction, the acid site could protonate a carbonyl group, making it more electrophilic, while the basic site could deprotonate a nucleophile, increasing its reactivity. This synergistic activation within a single molecule can lead to enhanced reaction rates and selectivities compared to using separate acid and base catalysts.

Role in Supramolecular Chemistry for Host-Guest Recognition and Molecular Separations

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govtue.nl The structure of this compound makes it an excellent building block for creating complex supramolecular assemblies. It possesses multiple sites for non-covalent interactions:

Ionic and Hydrogen Bonding: The sulfonic acid group is a strong hydrogen bond donor and can deprotonate to form a sulfonate anion, which engages in strong electrostatic interactions.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic molecules.

This combination of interaction sites allows this compound to act as a versatile "host" molecule for recognizing and binding specific "guest" molecules. bohrium.com For example, it could selectively bind to a guest molecule that has complementary functional groups, such as an amino acid or another heterocyclic compound, through a network of hydrogen bonds and electrostatic interactions. mdpi.comrsc.org This selective recognition is the fundamental principle behind molecular separation technologies. By incorporating this compound into a stationary phase for chromatography or into a membrane, it could be used to selectively capture and separate target molecules from complex mixtures.

Potential as Building Blocks in Advanced Materials

The chemical robustness and functional handles of this compound make it an attractive building block for the bottom-up construction of advanced materials with tailored properties.

Organic-inorganic hybrid materials combine the advantages of both organic components (flexibility, functionality) and inorganic components (stability, structural rigidity). The sulfonic acid group of this compound can serve as a powerful anchor to link the organic part to an inorganic framework. For example, it can form strong covalent or ionic bonds with metal oxide surfaces (e.g., silica, titania, zirconia) through sol-gel processes or surface grafting. mdpi.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The choice of the organic linker is crucial as it determines the pore size, shape, and chemical functionality of the resulting MOF.

This compound is an ideal candidate for a functional linker in MOF synthesis. The pyridine nitrogen can coordinate with the metal centers to form the framework structure, while the sulfonic acid group can be oriented into the pores of the MOF. nih.gov This strategy allows for the direct incorporation of strong Brønsted acid sites into a high-surface-area, porous material. Such sulfonic acid-tagged MOFs are highly sought after as solid acid catalysts. nih.gov They can provide a significant advantage over traditional solid acids due to the uniform distribution and high accessibility of the catalytic sites within the well-defined porous structure. The presence of the methyl group on the pyridine ring can also influence the framework's topology and pore environment.

Table 1: Research Findings on the Application of Pyridine and Sulfonic Acid Functionalities in Advanced Materials

This table summarizes key research findings related to the functional roles of pyridine and sulfonic acid groups, which are central to the properties of this compound, in the context of advanced materials like MOFs.

| Functional Group | Application Area | Research Focus | Key Finding | Citation |

| Sulfonic Acid | Heterogeneous Catalysis | Design of a novel porous catalyst with sulfonic acid tags (Co-MOF-71/imidazole/SO₃H) for the synthesis of pyrazolo[3,4-b]pyridines. | The sulfonic acid-tagged MOF demonstrated high stability and reusability, acting as an efficient catalyst under mild and green conditions. | nih.gov |

| Pyridine | MOF Synthesis | Introduction of pyridine to induce structural reconfiguration in a cobalt-based MOF. | The addition of pyridine caused a structural transformation from a 3D to a 2D nanosheet structure, which enhanced the number of exposed metal active sites for electrocatalysis. | rsc.org |

| Sulfonic Acid | Adsorption | Use of a composite sponge containing an aluminum-MOF for wastewater treatment. | The material showed a high adsorption capacity for dye pollutants, driven by mechanisms including pore filling and electrostatic interactions. | nih.gov |

| Pyridine Derivatives | Supramolecular Chemistry | Synthesis of Cu(II)-malonate complexes using 2-amino-4-methylpyridine (B118599) as an auxiliary ligand. | The auxiliary ligand attached to the primary Cu-malonate structure through various noncovalent interactions, influencing the overall supramolecular architecture. | acs.org |

Precursors in the Synthesis of Bioactive Compounds and Specialty Chemicals

This compound is a specialized chemical compound that, due to its distinct molecular structure, holds potential as a precursor in the synthesis of more complex molecules, including bioactive compounds and specialty chemicals. The presence of both a pyridine ring and a sulfonic acid group imparts unique reactivity to the molecule, making it a target for various chemical transformations.

The pyridine ring, a heterocyclic aromatic system, is a common scaffold in many pharmaceutical and agrochemical compounds. The sulfonic acid group is a strong electron-withdrawing group, which influences the electron density of the pyridine ring, thereby affecting its reactivity in chemical reactions. This functional group can also be converted into other functionalities, such as sulfonyl chlorides or sulfonamides, which are key intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net

While specific, direct examples of the use of this compound as a precursor in the synthesis of named bioactive compounds or specialty chemicals are not extensively documented in publicly available literature, the general reactivity of pyridinesulfonic acids provides a basis for its potential applications. The transformation of the sulfonic acid group into a sulfonyl chloride, for instance, opens up pathways to a variety of sulfonamide derivatives, a class of compounds well-known for their diverse pharmacological activities. researchgate.net

The synthesis of substituted pyridine-3-sulfonyl chlorides from 3-aminopyridines has been described, which are then converted to pyridine-3-sulfonic acids and the corresponding sulfonamides. researchgate.net This general pathway highlights the potential for similar transformations starting from aminated derivatives of this compound.

Furthermore, pyridinesulfonic acids are recognized for their utility in various chemical contexts. They are used as catalysts and as building blocks for more complex molecules. For example, 3-pyridinesulfonic acid is an intermediate in the production of sulfonamides and water-soluble reactive dyes. google.com It is also used as an additive in electroplating. These applications for a related isomer suggest potential, though as yet underexplored, avenues for the application of this compound.

The following tables provide an overview of the types of compounds that could potentially be synthesized from this compound, based on the known reactivity of related pyridinesulfonic acid derivatives.

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Precursor | Intermediate | Target Bioactive Scaffold | Potential Therapeutic Area |

| This compound | 2-Methylpyridine-4-sulfonyl chloride | Substituted Pyridine Sulfonamides | Antibacterial, Antiviral, Anticancer |

| This compound | Aminated 2-methylpyridine (B31789) derivatives | Fused-ring Heterocyclic Systems | Kinase Inhibitors, CNS agents |

Table 2: Potential Specialty Chemicals Derivable from this compound

| Precursor | Transformation | Potential Specialty Chemical | Application Area |

| This compound | Esterification | Pyridyl Sulfonate Esters | Catalysts, Ionic Liquids |

| This compound | Reduction | 2-Methylpyridine | Agrochemicals, Pharmaceuticals |

It is important to note that while the chemical principles support the potential of this compound as a versatile precursor, further research and development are necessary to fully realize its applications in the synthesis of novel bioactive compounds and specialty chemicals.

Environmental Fate and Degradation Pathways of 2 Methylpyridine 4 Sulfonic Acid

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

The transformation of 2-methylpyridine-4-sulfonic acid by light, or photochemical degradation, is a key process in sunlit surface waters and the atmosphere. While direct studies on this specific compound are limited, the degradation mechanisms can be inferred from research on structurally related molecules, such as other sulfonated aromatics and pyridine (B92270) derivatives.

In aquatic environments, degradation can occur through two primary photochemical pathways:

Direct Photolysis : This process involves the direct absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. For aromatic sulfonic acids like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), direct photolysis is a significant elimination pathway in natural sunlit waters. industrialchemicals.gov.au The degradation of PBSA is initiated by its excited triplet state or a radical cation, leading to reactions such as desulfonation (cleavage of the sulfonic acid group) and cleavage of the aromatic ring structure. industrialchemicals.gov.aursc.org

Indirect Photolysis : This pathway is mediated by photochemically produced reactive species present in the water, such as hydroxyl radicals (•OH), singlet oxygen, and nitrate (B79036) radicals. vedantu.com The reaction with hydroxyl radicals is often a major route for the degradation of organic pollutants. industrialchemicals.gov.auvedantu.com Studies on the photodegradation of sulfapyridine, another sulfonated aromatic compound, have underscored the importance of both direct and indirect photolysis mechanisms. nih.gov

In the atmosphere, the primary degradation mechanism for organic compounds is reaction with hydroxyl radicals. acs.org Research on chlorpyrifos-methyl, which contains a substituted pyridine ring, showed that its atmospheric degradation is almost entirely controlled by reaction with OH radicals, leading to a very short tropospheric lifetime of about 3.5 hours. acs.org This suggests that the pyridine ring of this compound would also be susceptible to rapid atmospheric degradation via this pathway.

Biodegradation Pathways and Microbial Transformation in Environmental Matrices

Microbial activity in soil and water is a fundamental driver for the breakdown of organic compounds. The biodegradation of this compound involves the enzymatic machinery of microorganisms that can utilize it as a source of carbon, nitrogen, or sulfur.

The degradation of the core structures of this molecule—the methylpyridine and sulfonic acid groups—has been observed in various microbial studies:

Pyridine and Methylpyridine Degradation : Numerous bacteria have been identified that can degrade pyridine and its methylated derivatives. Strains of Arthrobacter and Gordonia are capable of using 2-methylpyridine (B31789) and 4-methylpyridine (B42270) as their sole source of carbon and nitrogen. nih.govwho.int The degradation pathway in Arthrobacter sp. involves a key first step where a monooxygenase enzyme cleaves the pyridine ring. nih.govchemcess.com This is followed by a series of enzymatic reactions that ultimately convert the compound to common metabolic intermediates like succinic acid. nih.govchemcess.com Other potential microbial transformations for substituted pyridines include hydroxylation and the formation of N-oxides. doubtnut.com

Sulfonic Acid Group Cleavage : The cleavage of the carbon-sulfur bond in aromatic sulfonic acids is a known microbial process. Some herbicides containing a sulfonic acid group are known to undergo this cleavage in soil. Similarly, bacteria such as Arthrobacter sp. and Comamonas sp. have been shown to degrade naphthalene-2-sulfonic acid, indicating their ability to metabolize sulfonated aromatic compounds.

The combined evidence suggests that various environmental microbes possess the necessary enzymatic pathways to degrade both the pyridine ring and the sulfonic acid moiety of this compound, likely leading to its complete mineralization.

Table 1: Microorganisms Involved in the Degradation of Related Compounds

| Microorganism | Degraded Compound(s) | Key Transformation | Reference(s) |

| Arthrobacter sp. | Pyridine, 2-Methylpyridine | Ring cleavage, conversion to succinic acid | nih.govchemcess.com |

| Gordonia terrea | Pyridine, 4-Methylpyridine | Utilization as carbon and nitrogen source | who.int |

| Burkholderia sp. | Pyridin-2-amines, Methylpyridines | Regioselective hydroxylation, N-oxide formation | doubtnut.com |

| Comamonas sp. | Naphthalene-2-sulfonic acid | Degradation of sulfonated aromatic |

Oxidative and Hydrolytic Degradation Processes under Simulated Environmental Conditions

Beyond direct microbial and photochemical action, other chemical processes contribute to the transformation of this compound in the environment.

Oxidative Degradation : Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can simulate and accelerate natural oxidative degradation. The photo-Fenton process, an AOP, has been shown to effectively degrade 4-ethylpyridine (B106801) in water. The degradation begins with the substitution of the alkyl group with a hydroxyl radical, forming intermediates like 4-hydroxypyridine. This is followed by the oxidative opening of the pyridine ring, leading to the formation of aliphatic carboxylic acids and eventually mineralization to CO2 and H2O. This serves as a strong model for the oxidative degradation pathway of this compound.

Hydrolytic Degradation : Hydrolysis is the breakdown of a compound by reaction with water. The stability of the different parts of the this compound molecule to hydrolysis varies. The 2-methylpyridine component is reported to be highly stable in aqueous solutions, suggesting the pyridine ring itself is resistant to hydrolysis under typical environmental conditions. Conversely, the sulfonic acid group can be removed from an aromatic ring through hydrolysis, although this process typically requires high temperatures (e.g., with superheated steam) to proceed. Therefore, while hydrolysis is a possible degradation route, it is likely to be a very slow process for this compound under normal environmental temperatures and pH conditions.

Identification of Environmental Transformation Products and Persistence Studies

The degradation of this compound results in the formation of various intermediate compounds, known as transformation products. The identity of these products depends on the specific degradation pathway.

Based on the mechanisms described, a range of potential transformation products can be predicted:

Table 2: Potential Transformation Products of this compound

| Degradation Pathway | Potential Transformation Product(s) | Reference(s) |

| Photochemical Degradation | 2-Methylpyridine (from desulfonation), Hydroxylated derivatives, Ring-opened intermediates | industrialchemicals.gov.aursc.org |

| Biodegradation | 2-Methyl-4-hydroxypyridine, (Z)-N-(4-oxobut-1-enyl)formamide, Succinic acid | nih.govchemcess.comdoubtnut.com |

| Oxidative Degradation | 4-Hydroxypyridine, 4-Pyridone, Maleic acid, Oxalic acid, Formic acid | |

| Hydrolysis | 2-Methylpyridine, Sulfuric acid |

The persistence of this compound in the environment is a function of how quickly these degradation processes occur.

In the atmosphere , rapid reaction with OH radicals suggests a short persistence and low potential for long-range transport. acs.org

In aquatic environments , the persistence will be site-specific. In sunlit surface waters, photochemical degradation is expected to be a significant removal mechanism. industrialchemicals.gov.au In biologically active waters and sediments, microbial degradation is likely to prevent long-term persistence. who.int

In soil , the presence of degrading microbial communities, such as Arthrobacter and Gordonia, suggests that the compound would not be persistent. nih.govwho.int

常见问题

Q. How do researchers differentiate sulfonic acid tautomers/isomers in pyridine derivatives?

- Methodological Answer : X-ray crystallography resolves tautomeric forms, while NOESY NMR identifies spatial proximity of functional groups. Computational IR/Raman spectra simulations (Gaussian 16) validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。